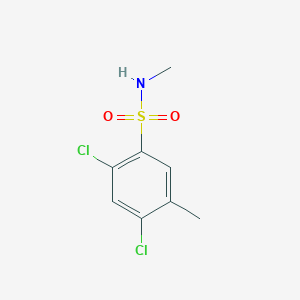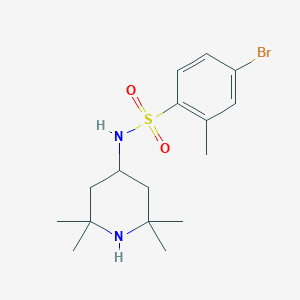
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "CCPDS" and has been synthesized for scientific research purposes. This compound has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth of cancer cells. In addition, it has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and bacteria in vitro. In addition, it has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. It also has anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of other diseases, such as viral infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves several steps. The first step is the preparation of 2,5-dimethoxybenzenesulfonyl chloride by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine to form this compound. The reaction is carried out in the presence of a base such as triethylamine. The yield of the final product is around 70%.
Applications De Recherche Scientifique
4-chloro-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propriétés
Formule moléculaire |
C13H12Cl2N2O4S |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
4-chloro-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-6-12(11(21-2)5-9(10)15)22(18,19)17-13-4-3-8(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
UTTFMGZPORTSPP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)





![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


